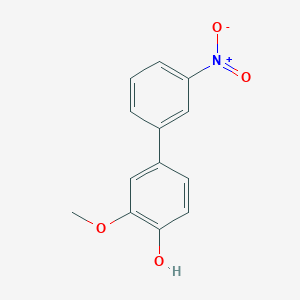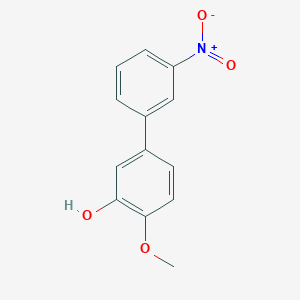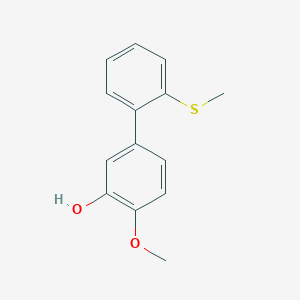
4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, hereafter referred to as FMP, is a synthetic compound that is used in a variety of scientific research applications. FMP is a white crystalline solid with a molecular weight of 194.19 g/mol and a melting point of 81-83°C. It has a high solubility in water and is commercially available as a 95% pure solid.
Mecanismo De Acción
FMP is believed to act as an inhibitor of COX-2 by binding to the enzyme’s active site and preventing the formation of the enzyme’s active form. It is also believed to act as an inhibitor of the production of ROS by scavenging the free radicals that are responsible for the production of ROS.
Biochemical and Physiological Effects
FMP has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in animal models. In addition, it has been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMP in laboratory experiments include its high solubility in water, its availability as a 95% pure solid, and its relatively low cost. The main limitation of using FMP in laboratory experiments is its low stability in the presence of light and heat.
Direcciones Futuras
Future research on FMP could focus on further understanding its mechanism of action, exploring its potential therapeutic applications, and investigating its potential side effects. Additionally, further research could be conducted on its effect on other enzymes and its potential to be used in combination with other drugs. Other future directions could include exploring its potential to be used as a drug delivery system, exploring its potential to be used as a biomarker, and exploring its potential to be used as a diagnostic tool.
Métodos De Síntesis
FMP can be synthesized by the reaction of 4-fluoro-2-methoxyphenol and 5-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90°C for 4-6 hours in a solvent such as methanol or ethanol.
Aplicaciones Científicas De Investigación
FMP has a wide range of applications in scientific research. It is used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as an inhibitor of the production of reactive oxygen species (ROS). It has also been used to study the effects of oxidative stress on cells, to study the effects of inflammation on cells, and to study the effects of drugs on cells.
Propiedades
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBGMDGALRLNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685578 | |
| Record name | 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261997-21-0 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′-fluoro-3,5′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261997-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















